![molecular formula C12H12N2O6 B2657491 Dimethyl [p-nitrophenylamino]maleate CAS No. 52962-22-8](/img/structure/B2657491.png)
Dimethyl [p-nitrophenylamino]maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [p-nitrophenylamino]maleate is an organic compound with the molecular formula C12H12N2O6. It contains a total of 32 atoms, including 12 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . The compound features various functional groups, such as esters, aromatic amines, and nitro groups . It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl [p-nitrophenylamino]maleate can be synthesized through the esterification of maleic anhydride with methanol in the presence of an acid catalyst, such as sulfuric acid . The reaction involves nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction to form the dimethyl ester . The reaction conditions typically include heating the reaction mixture and removing water to drive the reaction to completion.
Industrial Production Methods
Industrial production of dimethyl maleate, a precursor to this compound, can be achieved using reactive distillation. This method integrates reaction and distillation into a single unit, reducing capital and operating costs while maintaining the reaction in a forward direction by continuously removing the products . The process involves using a strong cation exchange resin as a catalyst and optimizing various parameters such as temperature, pressure, and reflux ratio .
化学反応の分析
Types of Reactions
Dimethyl [p-nitrophenylamino]maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as polyoxometalates for photocatalytic reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl [p-nitrophenylamino]maleate has several applications in scientific research, including:
Chemistry: Used as a reactant in cross-coupling reactions and heterocyclic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug synthesis.
Industry: Used in the production of polyester resins, adhesives, and composite materials.
作用機序
The mechanism of action of dimethyl [p-nitrophenylamino]maleate involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, such as acylation and hydrogen atom transfer reactions, which are catalyzed by polyoxometalates . These reactions can lead to the formation of functionalized organic compounds with potential biological activities.
類似化合物との比較
Similar Compounds
Similar compounds to dimethyl [p-nitrophenylamino]maleate include:
Dimethyl maleate: A precursor used in the synthesis of this compound.
Dimethyl fumarate: An isomer with similar chemical properties but different biological activities.
Dimethyl itaconate: Another ester with similar reactivity in chemical synthesis.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its combination of ester, aromatic amine, and nitro groups makes it a versatile compound for various applications in scientific research and industry.
特性
IUPAC Name |
dimethyl (E)-2-(4-nitroanilino)but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-19-11(15)7-10(12(16)20-2)13-8-3-5-9(6-4-8)14(17)18/h3-7,13H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQGMMOPLVKRTB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
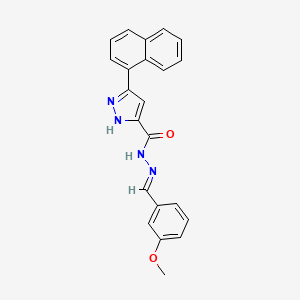

![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2657412.png)
![3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2657413.png)
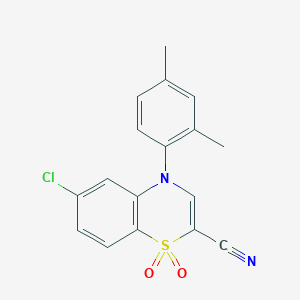
![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)
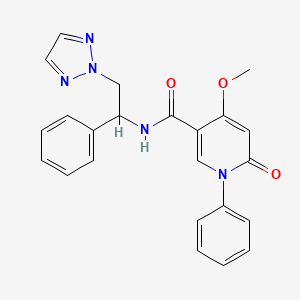
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2657421.png)
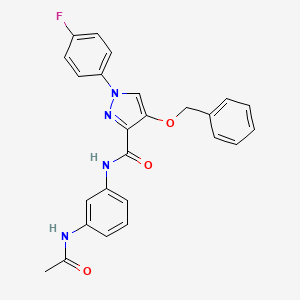
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657423.png)
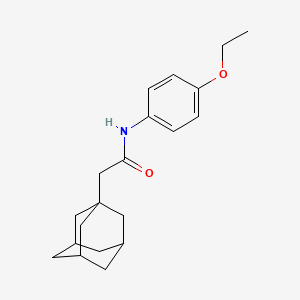
![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)
